Trilostane

Veterinary Endocrinology Cushing's Syndrome Survival Analysis

Trilostane (WIN 24540) is differentiated by its 12-16-fold selectivity for 3β-HSD type 1 over type 2, enabling targeted inhibition of cortisol synthesis without the adrenolytic toxicity of mitotane or broad CYP450 effects of ketoconazole. Its major metabolite 17-keto trilostane is 1.71-fold more potent, ensuring sustained target engagement. The mode purity is ≥98% (HPLC). Choose this compound for reproducible in vivo canine Cushing's models (11% survival benefit at 36 months vs. mitotane) or intratumoral estrogen modulation studies. Stable 36 months at -20°C; soluble at 65 mg/mL in DMSO.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
CAS No. 13647-35-3
Cat. No. B1684498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrilostane
CAS13647-35-3
SynonymsWIN24540;  WIN-24540;  WIN 24540;  Trilostane;  DB01108;  D-01180;  D 01180;  Modrastane. Desopan;  Modrenal.
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C
InChIInChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
InChIKeyKVJXBPDAXMEYOA-CXANFOAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.93e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trilostane (CAS 13647-35-3) – Baseline Overview for Scientific and Industrial Procurement


Trilostane (CAS 13647-35-3, WIN 24540) is a synthetic, orally active, competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD), which is essential for the biosynthesis of all classes of hormonal steroids, including cortisol and aldosterone [1]. It is primarily used to manage hypercortisolism (Cushing's syndrome) in both human and veterinary medicine [2]. As a reversible enzyme inhibitor, trilostane provides a distinct pharmacological profile compared to adrenolytic agents like mitotane [3]. The compound is characterized by its specific inhibition of 3β-HSD type 1 over type 2, a selectivity that underpins its therapeutic window and differentiates it from other steroidogenesis inhibitors [4].

Why Generic Substitution Fails for Trilostane: Critical Differentiation from In-Class Steroidogenesis Inhibitors


Trilostane cannot be simply substituted with other steroidogenesis inhibitors like mitotane, ketoconazole, or aminoglutethimide due to fundamental differences in their mechanisms of action, enzyme selectivity, and clinical outcomes. While all these agents reduce cortisol production, they target distinct enzymes or have non-selective/adrenolytic effects. For instance, trilostane is a specific, reversible inhibitor of 3β-HSD [1], whereas mitotane (o,p'-DDD) is an adrenocorticolytic agent that causes necrosis of the adrenal cortex [2]. Ketoconazole inhibits multiple cytochrome P450 enzymes (e.g., 17,20-desmolase, 11β-hydroxylase) [3], and aminoglutethimide primarily inhibits aromatase and cholesterol side-chain cleavage [4]. These mechanistic divergences lead to significant differences in efficacy, safety profiles, and long-term survival outcomes, as quantified in the evidence below [5].

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for Trilostane


Long-Term Survival Advantage Over Mitotane in Canine Cushing's Syndrome

A systematic review and meta-analysis of five studies (n=295 dogs) found that trilostane provides a statistically significant long-term survival benefit compared to mitotane. At 36 months, trilostane-treated dogs had an 11% higher survival rate (risk difference: -0.11; 95% CI: -0.15 to -0.06, p=0.005) with zero heterogeneity (I2=0%) [1].

Veterinary Endocrinology Cushing's Syndrome Survival Analysis

Superior Potency in Inhibiting 3β-HSD Compared to Azastene

In a direct in vitro comparison using human placental tissue, trilostane inhibited 3β-hydroxysteroid dehydrogenase (3β-HSD) with an I50 of 4 nM, demonstrating 250-fold greater potency than azastene, which had an I50 of 1 µM (1000 nM) [1].

Enzyme Inhibition Steroidogenesis In Vitro Pharmacology

Isoform Selectivity: 12- to 16-Fold Preferential Inhibition of 3β-HSD1 Over 3β-HSD2

Trilostane exhibits a 12- to 16-fold selectivity for inhibiting human 3β-hydroxysteroid dehydrogenase type 1 (3β-HSD1) over type 2 (3β-HSD2). In recombinant MCF-7 cells, trilostane inhibited DHEA-induced proliferation of 3β-HSD1-expressing cells with 12-16-fold lower IC50 values compared to 3β-HSD2-expressing cells. Similarly, competitive Ki values for purified 3β-HSD1 were 12-16-fold lower than noncompetitive Ki values for 3β-HSD2 [1].

Enzyme Selectivity 3β-HSD Isoforms Drug Safety

Active Metabolite Potency: 17-Keto Trilostane is 1.71-Fold More Potent Than Parent Compound

A comparative bioavailability study in normal human subjects demonstrated that trilostane is rapidly metabolized to 17-keto trilostane, which is 1.71-fold more potent (95% CI: 1.5-2.0) than the parent compound in inhibiting 3β-HSD activity in a cytochemical bioassay [1].

Pharmacokinetics Metabolism Bioavailability

Improved Tolerability Profile: Lower Incidence of Severe Adverse Effects vs. Mitotane

In clinical veterinary practice, trilostane is associated with a lower incidence of severe adverse effects compared to mitotane. While up to 63% of dogs may experience mild, self-limited adverse effects (e.g., lethargy, vomiting, diarrhea) with trilostane [1], mitotane therapy carries a higher risk of potentially serious adverse effects, including drug intolerance and irreversible adrenocortical insufficiency [2]. The reversible nature of trilostane's enzyme inhibition contrasts with the adrenocorticolytic action of mitotane, which can cause permanent adrenal damage [3].

Safety Pharmacology Adverse Effects Veterinary Medicine

Physical Properties: High Solubility in DMSO and Defined Stability for Research Applications

For in vitro research applications, trilostane exhibits high solubility in dimethyl sulfoxide (DMSO) at 65 mg/mL (197.31 mM) at 25°C, while being insoluble in water and ethanol . In lyophilized powder form, the compound is stable for up to 36 months when stored at -20°C and kept desiccated [1].

Solubility Stability Formulation

Best Research and Industrial Application Scenarios for Trilostane Based on Quantitative Evidence


Veterinary Clinical Management of Canine Pituitary-Dependent Hyperadrenocorticism (Cushing's Disease)

Trilostane (Vetoryl) is the preferred first-line treatment for canine Cushing's disease, particularly when long-term survival is a key objective. The meta-analysis showing an 11% higher survival rate at 36 months compared to mitotane provides quantitative justification for its selection over alternative therapies [1]. Its reversible mechanism of action and lower incidence of severe adverse effects also make it a safer option for chronic management [2].

In Vitro Research on Steroidogenesis and 3β-HSD Enzyme Function

Trilostane is a valuable tool compound for investigating the role of 3β-HSD in steroid hormone biosynthesis. Its high potency (I50 = 4 nM) and defined selectivity for the type 1 isoform (12-16-fold over type 2) allow for precise modulation of enzyme activity in cell-based assays [3][4]. The well-characterized solubility (65 mg/mL in DMSO) and stability (36 months at -20°C) ensure consistent experimental results [5].

Pharmacokinetic and Drug Metabolism Studies

The unique metabolic profile of trilostane, where the major metabolite 17-keto trilostane is 1.71-fold more potent than the parent compound, makes it an interesting candidate for studies on prodrug activation and metabolite pharmacology [6]. Researchers can utilize this data to develop and validate analytical methods (e.g., HPLC) for quantifying both parent and metabolite in biological matrices.

Investigational Use in Hormone-Dependent Cancers (e.g., Breast Cancer)

Given the preferential inhibition of 3β-HSD1, an enzyme critical for intratumoral estrogen production, trilostane is under investigation for hormone-dependent breast cancer [4]. Its 12- to 16-fold selectivity for 3β-HSD1 over the adrenal-specific 3β-HSD2 suggests a potential therapeutic window where tumor steroidogenesis can be inhibited without causing adrenal insufficiency, a common limitation of non-selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trilostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.